molecular formula C14H24N4O4 B115988 Acetylprolyl-alanyl-alanine-N-methylamide CAS No. 145196-52-7

Acetylprolyl-alanyl-alanine-N-methylamide

Cat. No.: B115988
CAS No.: 145196-52-7
M. Wt: 312.36 g/mol
InChI Key: RRWGYKVAYODAQH-NGZCFLSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylprolyl-alanyl-alanine-N-methylamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetylprolyl-alanyl-alanine-N-methylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to introduce the acetyl group.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the acetylated pyrrolidine with an appropriate amine, such as methylamine, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetylprolyl-alanyl-alanine-N-methylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Acetylprolyl-alanyl-alanine-N-methylamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Pharmaceutical Development: The compound is explored as a potential drug candidate for the treatment of various diseases.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of Acetylprolyl-alanyl-alanine-N-methylamide involves its interaction with specific molecular targets within the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **Acetylprolyl-alanyl-alanine-N-methylamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Its ability to interact with specific biological targets and undergo various chemical reactions makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

145196-52-7

Molecular Formula

C14H24N4O4

Molecular Weight

312.36 g/mol

IUPAC Name

1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H24N4O4/c1-8(12(20)15-4)16-13(21)9(2)17-14(22)11-6-5-7-18(11)10(3)19/h8-9,11H,5-7H2,1-4H3,(H,15,20)(H,16,21)(H,17,22)

InChI Key

RRWGYKVAYODAQH-NGZCFLSTSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C

SMILES

CC(C(=O)NC(C)C(=O)NC)NC(=O)C1CCCN1C(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC)NC(=O)C1CCCN1C(=O)C

sequence

PAA

Synonyms

Ac-Pro-Ala-Ala-NHMe
acetylprolyl-alanyl-alanine-N-methylamide
N-acetyl-L-prolyl-D-alanyl-L-alanine-N'-methylamide

Origin of Product

United States

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